molecular formula C19H22ClNO5 B12732421 L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride CAS No. 85975-19-5

L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride

Cat. No.: B12732421
CAS No.: 85975-19-5
M. Wt: 379.8 g/mol
InChI Key: NRCWVBDGMIROFI-LMOVPXPDSA-N
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Description

L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride is a synthetic derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride typically involves the reaction of L-Tyrosine with 4-methoxyphenylacetic acid under specific conditions. The reaction is catalyzed by a suitable reagent, such as thionyl chloride, in the presence of a solvent like methanol . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of industrial-grade reagents and solvents ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for tyrosinase, an enzyme involved in melanin synthesis . The compound’s structure allows it to inhibit tyrosinase activity, thereby affecting melanin production and potentially offering therapeutic benefits for conditions like hyperpigmentation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with enzymes like tyrosinase, making it a valuable compound in both research and therapeutic contexts.

Properties

CAS No.

85975-19-5

Molecular Formula

C19H22ClNO5

Molecular Weight

379.8 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]propanoic acid;hydrochloride

InChI

InChI=1S/C19H21NO5.ClH/c1-25-16-8-4-14(5-9-16)18(22)10-11-20-17(19(23)24)12-13-2-6-15(21)7-3-13;/h2-9,17,20-21H,10-12H2,1H3,(H,23,24);1H/t17-;/m0./s1

InChI Key

NRCWVBDGMIROFI-LMOVPXPDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O.Cl

Origin of Product

United States

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